1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone
Description
1-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone is an organic compound with the molecular formula C12H12N2O. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
1-(3-methyl-1-phenylpyrazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-12(10(2)15)8-14(13-9)11-6-4-3-5-7-11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLBGBYVVKEXDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70545190 | |
| Record name | 1-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105223-85-6 | |
| Record name | 1-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pyrazole Core Formation via Phenylhydrazine and β-Ketoester Condensation
A common initial step is the condensation of phenylhydrazine with ethyl acetoacetate or similar β-ketoesters to form 3-methyl-1-phenyl-1H-pyrazole derivatives. This reaction is typically catalyzed by acids or solid acid catalysts such as tungstophosphoric acid.
- Procedure : Phenylhydrazine (3 mmol) is added to a solution of tungstophosphoric acid (1 mol%) in water, followed by slow addition of ethyl acetoacetate (3 mmol) at room temperature. The mixture is refluxed for 3 hours, cooled, and the product is filtered and recrystallized from ethanol.
- Yield : Approximately 78%
- Physical Data : Yellow powder, melting point 125.5–127.1°C
This step yields 1-phenyl-3-methyl-5-pyrazolone, a key intermediate for further functionalization.
Functionalization to 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone
The conversion of the pyrazole intermediate to the ethanone derivative involves selective substitution at the 4-position of the pyrazole ring.
- Method : Treatment of the pyrazole intermediate with acetyl chloride in the presence of a base such as pyridine under reflux conditions.
- Purification : The product is purified by recrystallization, typically from ethanol.
- Notes : This method ensures selective acylation at the 4-position, yielding the target ethanone compound.
Alternative Cyclization and Protection Strategies
Some patented methods describe the synthesis of related pyrazole derivatives via cyclization reactions using reagents such as Lawesson's reagent or phosphorous oxychloride, followed by deprotection steps.
- Cyclization : A compound containing acetoacetyl and piperazine moieties is cyclized using Lawesson's reagent in tetrahydrofuran (THF) with pyridine at 50–55°C overnight.
- Deprotection : Subsequent acid or base treatments remove protecting groups such as tert-butoxycarbonyl or benzyl oxygen carbonyl.
- Yields : High yields reported (up to 87%)
- Advantages : These methods offer improved purity and yield compared to older phosphorous oxychloride cyclization methods, which are time-consuming and less efficient.
Detailed Reaction Conditions and Workup
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pyrazole formation | Phenylhydrazine, ethyl acetoacetate, tungstophosphoric acid (1 mol%) | Reflux (~100°C) | 3 hours | 78 | Recrystallization from ethanol |
| Acylation to ethanone | Acetyl chloride, pyridine | Reflux | Several hours | Not specified | Purification by recrystallization |
| Cyclization with Lawesson's reagent | Lawesson's reagent, THF, pyridine | 50–55°C | Overnight | 87 | Followed by deprotection and extraction |
| Deprotection and purification | Acid/base treatment, washing with aqueous solutions | Room temperature to 50°C | Variable | 86–90 | Includes washing with sodium bicarbonate, sodium chloride solutions, drying |
Research Findings and Optimization
- The use of tungstophosphoric acid as a catalyst in aqueous media provides an environmentally friendly and efficient route to the pyrazole core with good yields and purity.
- Cyclization using Lawesson's reagent is preferred over phosphorous oxychloride due to better yields and less degradation of the product.
- The purification steps involving washing with aqueous sodium bicarbonate and sodium chloride solutions at controlled temperatures improve the isolation of pure product and remove impurities effectively.
- The final ethanone product is stable under standard laboratory conditions but requires careful handling to prevent degradation over time.
Summary Table of Preparation Methods
| Method | Key Reagents | Catalyst/Agent | Temperature | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Acid-catalyzed condensation | Phenylhydrazine + ethyl acetoacetate | Tungstophosphoric acid | Reflux (~100°C) | 78 | Simple, environmentally friendly | Moderate yield |
| Acylation with acetyl chloride | Pyrazole intermediate + acetyl chloride | Pyridine | Reflux | Not specified | Selective acylation | Requires careful purification |
| Cyclization with Lawesson's reagent | Acetoacetyl piperazine derivative + Lawesson's reagent | Lawesson's reagent | 50–55°C | 87 | High yield, improved purity | Requires handling of reagents |
| Deprotection and purification | Acid/base, aqueous washes | Various | Room temp to 50°C | 86–90 | Efficient purification | Multi-step process |
Chemical Reactions Analysis
1-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to the induction of apoptosis in cancer cells through the activation of p53-mediated pathways . The compound’s antioxidant properties are linked to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
1-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone can be compared with other similar compounds, such as:
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): These compounds also exhibit antioxidant and anticancer activities but differ in their structural motifs and specific biological activities.
3-(1-Phenyl-4-((2-(4-arylthiazol-2-yl)hydrazono)methyl)-1H-pyrazol-3-yl)-2H-chromen-2-one derivatives: These derivatives are known for their bioactive properties, including antibacterial and antifungal activities.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various scientific fields.
Biological Activity
1-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone, a compound characterized by its pyrazole structure, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews various studies focusing on its biological effects, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C₁₂H₁₂N₂O
- CAS Number : 105223-85-6
- Molecular Weight : 200.24 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including anticancer properties, cytotoxicity against different cell lines, and potential neuroprotective effects.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds containing the pyrazole moiety. In particular, derivatives of pyrazole have shown promising results against cancer cell lines:
-
Cytotoxicity Studies :
- A study evaluated the cytotoxic effects of various pyrazole derivatives on human neuroblastoma (SH-SY5Y) and mouse fibroblast (L929) cell lines. The results indicated that many derivatives exhibited significant inhibition of cell proliferation at concentrations of 100 μM, with some compounds achieving approximately 50% inhibition against SH-SY5Y cells .
- Selectivity Towards Cancer Cells :
The mechanisms through which this compound exerts its biological effects are still under investigation. However, the following pathways have been suggested based on related compounds:
-
Induction of Apoptosis :
- Pyrazole derivatives may induce programmed cell death in cancer cells through activation of apoptotic pathways. This involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
-
Cell Cycle Arrest :
- Some studies suggest that these compounds can cause cell cycle arrest at specific phases (G1 or G2/M), preventing cancer cells from proliferating effectively.
Study on Cytotoxic Effects
A comprehensive study synthesized a series of pyrazole-containing oxime derivatives and evaluated their cytotoxicity. Among these, one derivative showed comparable potency to vincristine, a well-known chemotherapeutic agent, indicating strong potential for further development .
| Compound | Cell Line Tested | IC50 (µM) | Remarks |
|---|---|---|---|
| 7a | SH-SY5Y | ~50 | Comparable to vincristine |
| 5 | L929 | >100 | Selective towards SH-SY5Y |
Q & A
Q. Example Reaction Table :
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| Hydrazine hydrate | Reflux in ethanol, 4 hr | 70–85% | |
| Acetyl chloride | RT, CH₃COOH catalyst | 65–75% |
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .
Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas).
Waste Management : Segregate organic waste and dispose via certified biohazard contractors to prevent environmental contamination .
Emergency Measures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid direct contact .
Advanced: How can X-ray crystallography resolve the molecular structure of this compound?
Methodological Answer:
Data Collection : Use a Bruker APEX-II CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K .
Structure Solution : Employ SHELXT for phase determination via intrinsic phasing .
Refinement : Refine with SHELXL-2018 using full-matrix least-squares on F², accounting for anisotropic displacement parameters .
Q. Example Crystallographic Data :
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | |
| Space Group | P2₁/c | |
| Unit Cell (Å) | a = 5.3937, b = 20.237, c = 18.163 | |
| β Angle (°) | 95.144 |
Advanced: How should researchers address contradictions in spectroscopic data during characterization?
Methodological Answer:
Cross-Validation : Compare experimental NMR/IR with computational predictions (e.g., DFT calculations using Gaussian 09) .
Isotopic Labeling : Use deuterated solvents to confirm peak assignments in ¹H/¹³C NMR .
Crystallographic Backup : Validate ambiguous functional groups (e.g., keto-enol tautomerism) via X-ray data .
Q. Example IR Data Discrepancy Resolution :
| Observed Peak (cm⁻¹) | Expected (Theoretical) | Action Taken |
|---|---|---|
| 1685 (C=O stretch) | 1690–1710 | Confirm via XRD bond lengths |
Advanced: What methodologies are used to evaluate the biological activity of this compound?
Methodological Answer:
Antimicrobial Assays :
- Broth Dilution : Test against S. aureus and E. coli using serial dilutions; compare MIC with ciprofloxacin .
- Agar Diffusion : Measure inhibition zones (mm) after 24-hour incubation .
Cytotoxicity Screening :
- MTT Assay : Expose HeLa cells to 10–100 µM compound for 48 hours; quantify viability via absorbance at 570 nm .
DNA Interaction Studies :
- UV-Vis Spectroscopy : Monitor hypochromicity shifts at 260 nm to assess DNA binding affinity .
Q. Example Bioactivity Data :
| Compound Derivative | MIC (µg/mL) S. aureus | IC₅₀ (µM) HeLa Cells |
|---|---|---|
| Chlorophenyl-substituted | 12.5 | 28.4 |
Advanced: How can computational modeling enhance understanding of this compound’s reactivity?
Methodological Answer:
DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to predict electrophilic sites .
Molecular Docking : Simulate binding with target enzymes (e.g., cytochrome P450) using AutoDock Vina .
Reaction Pathway Analysis : Use Gaussian’s intrinsic reaction coordinate (IRC) to map energy profiles for azo coupling reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
